molecular formula C14H14O B11900145 1-(6-Ethylnaphthalen-2-yl)ethan-1-one CAS No. 67668-20-6

1-(6-Ethylnaphthalen-2-yl)ethan-1-one

Cat. No.: B11900145
CAS No.: 67668-20-6
M. Wt: 198.26 g/mol
InChI Key: JRTVLKHKSSSYJA-UHFFFAOYSA-N
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Description

1-(6-Ethylnaphthalen-2-yl)ethan-1-one is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethyl group at the 6th position of the naphthalene ring and an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: Naphthalene and ethyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

1-(6-Ethylnaphthalen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(6-Methoxynaphthalen-2-yl)ethanone
  • 1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)ethanone
  • 1-(3-Amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-2-yl)ethanone

Comparison: 1-(6-Ethylnaphthalen-2-yl)ethan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. For instance, the methoxy group in 1-(6-Methoxynaphthalen-2-yl)ethanone can donate electrons, affecting the compound’s electrophilic substitution reactions differently than the ethyl group.

Properties

CAS No.

67668-20-6

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-(6-ethylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H14O/c1-3-11-4-5-14-9-12(10(2)15)6-7-13(14)8-11/h4-9H,3H2,1-2H3

InChI Key

JRTVLKHKSSSYJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)C

Origin of Product

United States

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